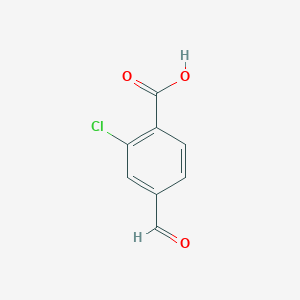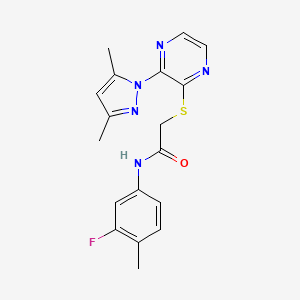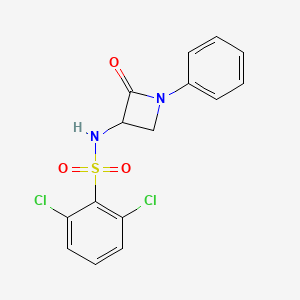![molecular formula C18H16N6O2 B2943072 4-{5-[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine CAS No. 1081140-69-3](/img/structure/B2943072.png)
4-{5-[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{5-[5-Ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine is a complex organic molecule that has garnered interest in scientific research due to its unique structural features and potential applications. The compound features multiple heterocyclic rings, including a triazole and an oxadiazole, connected to a pyridine ring, which endows it with a variety of interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-{5-[5-Ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine typically involves multi-step organic reactions, starting with the construction of the triazole and oxadiazole rings. A common route involves the use of azide-alkyne cycloaddition (click chemistry) to form the triazole moiety, followed by the cyclization to form the oxadiazole ring.
Industrial Production Methods: For industrial-scale production, the process may be optimized for higher yield and purity, potentially utilizing automated synthesis equipment and stringent reaction conditions. Industrial methods also emphasize the use of safer solvents and reagents, along with steps to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: The compound 4-{5-[5-Ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine can undergo various chemical reactions, including:
Oxidation: : May occur at the ethyl group or the methoxyphenyl moiety under appropriate conditions.
Reduction: : Can target the triazole or oxadiazole rings to alter their functionality.
Substitution: : Both nucleophilic and electrophilic substitution reactions can be performed on the pyridine ring and other parts of the molecule.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: : Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : Typically involves the use of halogenating agents or nucleophiles in the presence of catalysts or under microwave conditions to enhance reaction rates.
Major Products Formed: Depending on the reaction conditions, the major products formed can include modified versions of the original compound with altered functional groups or newly introduced substituents, providing a way to tailor its properties for specific applications.
Applications De Recherche Scientifique
4-{5-[5-Ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine finds use in various fields:
Chemistry: : As a building block for more complex organic molecules and in the study of heterocyclic chemistry.
Biology: : Investigated for its potential as a bioactive compound, possibly interacting with biological macromolecules.
Medicine: : Explored for pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
Industry: : Utilized in materials science for the development of advanced polymers or as a catalyst in specific chemical reactions.
Mécanisme D'action
The mechanism by which 4-{5-[5-Ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine exerts its effects typically involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed pharmacological effects. The exact pathways depend on the specific application and are often the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-{5-[5-Ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine include other molecules with triazole or oxadiazole rings, such as:
5-(4-Methoxyphenyl)-1H-1,2,3-triazole: : Shares the triazole ring, used in various chemical syntheses.
2-(4-Methoxyphenyl)-5-ethyl-1,3,4-oxadiazole: : Similar oxadiazole moiety, studied for its photophysical properties.
4-{5-Phenyl-1,3,4-oxadiazol-2-yl}pyridine: : Differs in the substituent on the oxadiazole ring, highlighting the impact of substituent variations on compound properties.
Each of these compounds shares structural elements but exhibits unique chemical and biological behaviors, making the study of such analogs critical for understanding structure-activity relationships.
Feel free to dive deeper into any specific section. There's plenty to unpack!
Propriétés
IUPAC Name |
2-[5-ethyl-1-(4-methoxyphenyl)triazol-4-yl]-5-pyridin-4-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-3-15-16(18-22-21-17(26-18)12-8-10-19-11-9-12)20-23-24(15)13-4-6-14(25-2)7-5-13/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVVVJARJSRZQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=C(C=C2)OC)C3=NN=C(O3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2942991.png)
![2-(8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2942993.png)
![naphtho[2,1-b]furan-1(2H)-one O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2942995.png)
![N'-[4-oxo-4-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-2-yl]pyridine-4-carbohydrazide](/img/structure/B2942997.png)


![N-(cyanomethyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2943001.png)

![N-[1-(furan-3-yl)propan-2-yl]-2-(3-methylphenyl)acetamide](/img/structure/B2943005.png)
![4-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2943006.png)

![3,5-dimethyl-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2943009.png)
![2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2943011.png)

